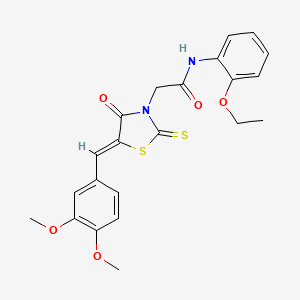
N-环丙基-4-(4-异丁基-3-氧代-3,4-二氢喹喔啉-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a synthetic organic molecule that appears to be designed for a specific biological or chemical activity, given its complex structure. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of complex benzamide derivatives often involves multi-step reactions, including the formation of intermediate structures. For example, the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides involves the preparation from 5-cyclopropylisoxazole-4-carboxylic acid and substituted benzylamines, with confirmation of structures by NMR and MS . Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions indicates the versatility of benzamide chemistry . The intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides without the need for silver or pivalate additives suggests a method that could potentially be adapted for the synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by techniques such as X-ray crystallography, NMR, and MS. For instance, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed by X-ray single crystallography . These techniques could be employed to determine the precise molecular structure of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide, which would be essential for understanding its reactivity and interactions.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions. The oxidative cycloaddition of benzamides and alkynes, catalyzed by Rh(III) in the presence of Cu(II) oxidants, is an example of how complex benzamide structures can be synthesized through C-H/N-H activation . This type of reaction could potentially be relevant for the synthesis or modification of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be quite diverse. For instance, certain benzamide compounds exhibit colorimetric sensing behavior, such as the drastic color transition observed in response to fluoride anion, which is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . The herbicidal activity of some benzamide derivatives, as well as their interaction with biological targets like HPPD, is another aspect of their chemical properties . These properties are influenced by the molecular structure and substituents present in the benzamide derivatives.
科学研究应用
化学合成应用
铑催化的氧化环加成:利用 Rh(III) 催化剂在 Cu(II) 氧化剂存在下苯甲酰胺和炔烃的氧化环加成展示了一种方法,该方法可应用于合成 N-环丙基-4-(4-异丁基-3-氧代-3,4-二氢喹喔啉-2-基)苯甲酰胺。此过程涉及 N-H 金属化,然后是邻位 C-H 活化和炔烃插入,导致异喹啉酮的形成,突出了该化合物在合成新型杂环支架中的潜在作用(Hyster & Rovis, 2010)。
金属化和偶联反应:另一个应用见于苯甲酰胺与镁盐基的邻位金属化,允许一步操作环化形成异喹啉酮。环化后亲电捕获的多功能性引入了进一步的复杂性,表明 N-环丙基-4-(4-异丁基-3-氧代-3,4-二氢喹喔啉-2-基)苯甲酰胺可能是合成复杂有机骨架的前体(Antczak & Ready, 2012)。
药物化学应用
异喹啉酮合成:在药物化学中,使用双(三氟乙酰氧基)碘苯(PIFA)和三氟乙酸(TFA)由取代的苯甲酰胺和炔烃合成异喹啉酮展示了一种无金属氧化环加成反应。该方法在温和条件下产生各种异喹啉酮,这可能意味着 N-环丙基-4-(4-异丁基-3-氧代-3,4-二氢喹喔啉-2-基)苯甲酰胺在药物发现和开发中的潜力(Chen et al., 2014)。
钴催化的氧化环化:取代的苯甲酰胺与马来酰亚胺的钴催化的氧化环化提供了异吲哚啉螺二琥珀酰亚胺,显示出与各种取代的相容性。该方法耐受杂芳基甲酰胺,导致有趣的支架,表明在合成复杂分子以用于治疗目的方面具有潜在应用(Manoharan & Jeganmohan, 2017)。
材料科学应用
可溶聚酰亚胺的合成:在材料科学领域,由芳香族四羧酸二酐合成的可溶聚酰亚胺,包括制备 2,5-双(4-氨基苯基)-3,4-二苯基噻吩,暗示了在开发新材料中的潜在应用。这些聚酰亚胺在各种有机溶剂中的高热稳定性和溶解性表明,相关的苯甲酰胺化合物可用于制造具有理想物理性质的新型聚合物(Imai et al., 1984)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves the reaction of 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid with cyclopropylamine, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid", "cyclopropylamine", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid is dissolved in a suitable solvent and reacted with cyclopropylamine at a temperature of 80-100°C for 12-24 hours.", "Step 2: The resulting product is then cooled and filtered to obtain the intermediate product, N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid.", "Step 3: To this intermediate product, benzoyl chloride is added dropwise at a temperature of 0-5°C and the reaction mixture is stirred for 2-3 hours.", "Step 4: The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water to obtain the final product, N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide." ] } | |
CAS 编号 |
1298053-51-6 |
产品名称 |
N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide |
分子式 |
C20H21ClN4O4S |
分子量 |
448.92 |
IUPAC 名称 |
3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24) |
InChI 键 |
SEZODVHWPCJUNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)
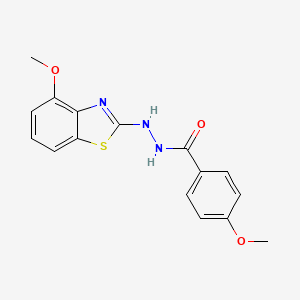
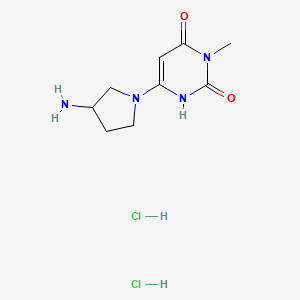
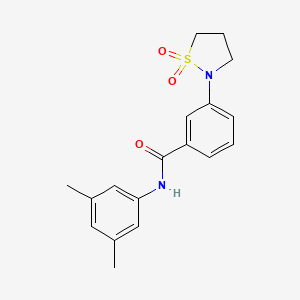
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B2553128.png)
![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)
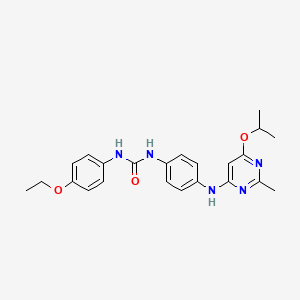
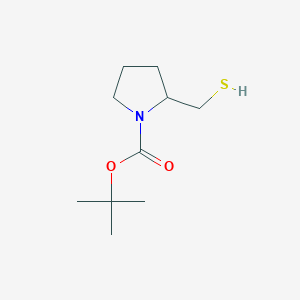
![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)
![[(E)-3-methoxy-3-oxoprop-1-enyl] 4-tert-butylbenzoate](/img/structure/B2553138.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2553139.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)
